(+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride is a deuterated derivative of 2-chloropropionyl chloride, characterized by the presence of four deuterium atoms at the 2 and 3 positions of the propionyl moiety. Its chemical formula is CHClO, and it has a molecular weight of approximately 130.99 g/mol . This compound is primarily utilized in research settings, particularly in studies requiring isotopically labeled compounds for tracing or quantification purposes .
These reactions are significant for synthesizing various derivatives and conducting further chemical transformations.
Synthesis of (+/-)-2-chloropropionyl-2,3,3,3-d4 chloride typically involves:
The synthesis process must be conducted under controlled conditions due to the reactivity of acyl chlorides and the need for isotopic purity.
(+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride finds applications primarily in:
Several compounds share structural similarities with (+/-)-2-chloropropionyl-2,3,3,3-d4 chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2-Chloropropanoyl Chloride | 7623-09-8 | Non-deuterated version; widely used in synthesis |
| 2-Bromopropanoyl Chloride | 123-45-6 | Contains bromine instead of chlorine |
| 2-Chloroacetyl Chloride | 79-04-9 | Smaller acyl group; different reactivity |
| 2-Methylpropionyl Chloride | 105-54-4 | Methyl group alters sterics and reactivity |
The presence of deuterium in (+/-)-2-chloropropionyl-2,3,3,3-d4 chloride provides unique properties that make it particularly useful for tracing studies and enhances its stability compared to non-deuterated counterparts.
(±)-2-Chloropropionyl-2,3,3,3-d4 chloride features a chlorinated acyl chloride backbone with deuterium substitution at specific carbon positions. The systematic IUPAC name reflects its stereochemistry and isotopic labeling:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 130.99 g/mol | |
| CAS Registry Numbers | 1219794-98-5, 7623-09-8 | |
| Chemical purity | ≥97% | |
| Isotopic purity | 98 atom % D |
The use of deuterium in organic chemistry dates to Harold Urey’s discovery of the isotope in 1931. Early applications focused on mechanistic studies, exploiting the kinetic isotope effect to probe reaction pathways. Deuterated acyl chlorides emerged as intermediates in synthesizing labeled pharmaceuticals, enabling researchers to track metabolic transformations with precision.
Deuterium substitution alters reaction rates due to differences in bond dissociation energies (C–H vs. C–D). This property is exploited to:
A 2023 study demonstrated the reductive deuteration of (±)-2-chloropropionyl chloride using SmI₂ and D₂O. This method achieved 98% deuterium incorporation at the α-carbon, enabling the synthesis of deuterated alcohols for agrochemicals like piperalin-d₂. The reaction’s four-electron transfer mechanism proceeds via ketyl radical intermediates, highlighting the role of isotopic labeling in elucidating complex pathways.
The traditional synthesis of 2-chloropropionyl chloride follows well-established acyl chloride formation protocols, which can be adapted for the deuterated analog (+/-)-2-chloropropionyl-2,3,3,3-d4 chloride [15] [16]. The primary industrial method involves the direct chlorination of propionic acid using phosgene under controlled conditions [18] [19]. This reaction typically occurs at approximately 50°C in the liquid phase, often utilizing catalytic amounts of dialkylformamides to enhance reaction efficiency [18].
The mechanism proceeds through nucleophilic substitution where the hydroxyl group of the carboxylic acid is replaced by chlorine [15] [16]. Phosphorus pentachloride represents another established pathway, producing steamy acidic fumes of hydrogen chloride during the conversion process [15] [20]. The reaction with phosphorus pentachloride generates a liquid mixture containing the desired acyl chloride and phosphorus trichloride oxide, requiring subsequent separation through fractional distillation [15] [16].
Table 1: Traditional Chlorination Methods for Acyl Chloride Formation
| Reagent | Reaction Temperature | By-products | Separation Method | Typical Yield |
|---|---|---|---|---|
| Phosgene | 50°C | Hydrogen chloride, Carbon dioxide | Distillation | 85-90% [18] |
| Phosphorus pentachloride | Cold conditions | Hydrogen chloride, Phosphorus oxychloride | Fractional distillation | 80-85% [15] |
| Phosphorus trichloride | 40-50°C | Phosphoric acid | Fractional distillation | 95% [18] [19] |
| Thionyl chloride | 70-75°C | Sulfur dioxide, Hydrogen chloride | Direct distillation | 97% [18] [19] |
Thionyl chloride represents the most commonly employed reagent for laboratory-scale synthesis due to its practical advantages [15] [16]. The reaction produces gaseous by-products that can be easily removed, simplifying the purification process [15]. The mechanism involves initial nucleophilic attack by the carboxylic acid oxygen on the sulfur center, followed by chloride ion substitution and elimination of sulfur dioxide and hydrogen chloride [21].
The synthesis of (+/-)-2-chloropropionyl-2,3,3,3-d4 chloride from lactic acid derivatives represents a direct approach that maintains the carbon skeleton while introducing the necessary functional groups [9] [10]. Lactic acid, with its inherent chirality and hydroxyl functionality, serves as an ideal precursor for this transformation [10]. The conversion requires simultaneous dehydration and chlorination processes to achieve the desired product structure [9].
Industrial synthesis methods have been developed using various metal chloride catalysts including tin chloride combinations with magnesium chloride, sodium chloride, and calcium chloride [9]. These catalytic systems enable the direct conversion of carbohydrate-derived materials to lactic acid derivatives, which can subsequently undergo chlorination [9]. The selectivity of different catalyst combinations affects the ratio of lactic acid to its derivatives, influencing the overall process efficiency [9].
Table 2: Catalytic Systems for Lactic Acid Derivative Conversion
| Catalyst System | Operating Temperature | Selectivity | Primary Products | Reaction Time |
|---|---|---|---|---|
| Tin chloride + Magnesium chloride | 120-150°C | High | Lactic acid, Lactyl chloride | 2-4 hours [9] |
| Tin chloride + Sodium chloride | 130-160°C | Moderate | Mixed lactates | 3-5 hours [9] |
| Antimony chloride + Chromium chloride | 140-170°C | Variable | Lactic derivatives | 4-6 hours [9] |
The one-step synthesis approach offers significant advantages in terms of atom economy and process simplification [9]. However, the challenge lies in controlling the stereochemistry during the transformation, particularly when dealing with the racemic nature of the target compound [10]. The hydroxyl group in lactic acid derivatives can undergo various reaction pathways, necessitating careful optimization of reaction conditions to favor acyl chloride formation [9].
Deuterium incorporation into (+/-)-2-chloropropionyl-2,3,3,3-d4 chloride requires specialized techniques to achieve high isotopic purity while maintaining chemical integrity [1] [4] [5]. The target compound contains four deuterium atoms in specific positions (2,3,3,3), requiring selective deuteration methods that can distinguish between different hydrogen environments [1] [4].
Hydrogen-deuterium exchange reactions represent the most direct approach for isotopic enrichment [4] [5]. These reactions utilize deuterium oxide as an inexpensive deuterium source under catalytic conditions [5] [35]. Metal-catalyzed hydrogen-deuterium exchange has shown exceptional promise, with platinum-based catalysts demonstrating high selectivity for aromatic and activated positions [4]. The mechanism involves coordination of both hydrogen gas and deuterium oxide to the metal center, followed by oxidative addition and reductive elimination cycles [4].
Table 3: Deuterium Incorporation Methods and Efficiencies
| Method | Deuterium Source | Catalyst System | Incorporation Level | Selectivity |
|---|---|---|---|---|
| Direct H/D Exchange | Deuterium oxide | Platinum/Alumina | >95% [4] | High |
| Electrochemical Deuteration | Heavy water | Electrodes | 98% [37] | Moderate |
| Reductive Deuteration | Deuterium oxide + Samarium iodide | Single electron transfer | ≥98% [36] | Excellent |
| Flow Chemistry H/D Exchange | Deuterium oxide | Heterogeneous catalysts | >90% [35] | Variable |
The continuous flow approach for deuterium labeling offers significant advantages over traditional batch methods [35]. Flow chemistry enables precise control of reaction parameters including temperature, residence time, and mixing efficiency [35]. The integration of microwave heating with flow reactors has demonstrated enhanced deuteration efficiency, achieving higher deuterium incorporation levels with reduced reaction times [27].
Isotopic enrichment can be further enhanced through iterative processes where multiple deuterium exchange cycles are employed [5]. This approach, termed recirculation process, grants access to deuterated compounds with high isotopic purities while maintaining site-selectivity or achieving complete deuteration as required [5].
The stereochemical control in the synthesis of (+/-)-2-chloropropionyl-2,3,3,3-d4 chloride presents unique challenges due to the racemic nature of the target compound and the presence of deuterium isotopes [12] [25] [26]. Asymmetric catalysis has emerged as a powerful tool for controlling stereochemistry in acyl compound formation, particularly through the use of chiral organocatalysts [25] [26].
Recent developments in visible-light-mediated organocatalytic strategies have shown promise for stereoselective acyl radical chemistry [25]. These approaches utilize chiral amine catalysts to form iminium ion intermediates that direct the stereochemical outcome of radical additions [25]. The combination of photoredox catalysis with chiral organocatalysis enables precise control over both enantioselectivity and regioselectivity [25].
Table 4: Catalytic Systems for Stereochemical Control
| Catalyst Type | Mechanism | Selectivity Type | Typical ee Values | Temperature Range |
|---|---|---|---|---|
| Chiral Imidazolidinone | Iminium activation | Enantioselective | 85-95% [25] | 0-25°C |
| Difluorinated Prolinol | Enhanced electrophilicity | Stereoselective | 74-90% [25] | -20-0°C |
| Isothiourea Catalysts | N-acylation | Axial chirality | >90% [26] | Room temperature |
| Peptide-derived Thiols | Radical deuteration | Enantioselective | 80-95% [12] | Ambient |
Kinetic isotope effects play a crucial role in stereochemical control when deuterium is present in the molecule [23] [24]. Primary kinetic isotope effects arise from differences in zero-point energy between carbon-hydrogen and carbon-deuterium bonds [23] [24]. These effects can influence reaction rates by factors of 1-7 for deuterium substitution, providing opportunities for selective synthetic pathways [23] [24].
Secondary deuterium kinetic isotope effects, resulting from changes in hybridization and hyperconjugation, offer additional control mechanisms [24]. These effects typically range from 0.8-1.2 and can be exploited to favor specific stereochemical outcomes during acyl chloride formation [24].
The synthesis of (+/-)-2-chloropropionyl-2,3,3,3-d4 chloride generates various by-products that must be managed through careful process optimization [15] [16] [19]. The most common impurities include the corresponding carboxylic acid, hydrogen chloride, and various chlorinated side products [33]. Understanding the formation pathways of these by-products is essential for developing efficient purification strategies [33].
Hydrogen chloride represents the primary gaseous by-product in most acyl chloride synthesis routes [15] [16]. Its formation is stoichiometric and unavoidable, requiring appropriate handling and removal systems [15]. The corrosive nature of hydrogen chloride necessitates specialized equipment and careful process design to prevent equipment degradation [19].
Table 5: Common By-Products and Optimization Strategies
| By-Product | Formation Pathway | Removal Method | Process Impact | Optimization Approach |
|---|---|---|---|---|
| Hydrogen chloride | Stoichiometric elimination | Gas scrubbing | Corrosion risk | Controlled venting [15] |
| Unreacted acid | Incomplete conversion | Fractional distillation | Reduced yield | Temperature optimization [33] |
| Phosphorus compounds | Reagent decomposition | Liquid-liquid extraction | Purification complexity | Reagent selection [15] |
| Chlorinated impurities | Side reactions | Chromatographic separation | Product purity | Reaction selectivity [33] |
Process optimization strategies focus on maximizing conversion efficiency while minimizing by-product formation [30] [31]. Continuous flow synthesis offers significant advantages over batch processes, including better heat transfer, improved mixing, and enhanced safety profiles [30] [31]. The precise control of reaction parameters in flow systems enables optimization of both yield and selectivity [31].
Temperature and pressure optimization play critical roles in minimizing side reactions [30] [32]. Higher temperatures generally increase reaction rates but may promote unwanted side reactions, requiring careful balance between conversion efficiency and selectivity [30]. Pressure optimization is particularly important for reactions involving gaseous by-products, where controlled pressure release can drive reactions to completion [32].
Table 6: Process Optimization Parameters
| Parameter | Optimal Range | Effect on Yield | Effect on Purity | Monitoring Method |
|---|---|---|---|---|
| Temperature | 50-75°C | Positive correlation [18] [19] | Optimal at 65°C [19] | Thermocouple monitoring |
| Pressure | 0.1-0.5 atm | Minimal effect | Enhanced at reduced pressure [32] | Pressure transducers |
| Reaction time | 1-4 hours | Plateau after 2 hours [18] | Decreases with extended time | Online analysis |
| Catalyst loading | 0.5-2.0 mol% | Linear increase to 1.5% [9] | Optimal at 1.0% [9] | Catalyst titration |
Solvent selection significantly influences both reaction efficiency and by-product formation [30] [33]. Non-protic solvents are preferred to avoid competing reactions with the acyl chloride functionality [33]. Chloroform, dry toluene, and petroleum ether have demonstrated excellent compatibility with acyl chloride synthesis while facilitating product purification [33].
The multinuclear nuclear magnetic resonance spectroscopy of (+/-)-2-chloropropionyl-2,3,3,3-d4 chloride presents unique spectral characteristics due to the selective deuteration at the 2,3,3,3-positions [1]. The compound possesses the molecular formula CD₃CD(Cl)COCl with a molecular weight of 130.99 daltons and isotopic enrichment of 98 atom percent deuterium [1].
In the ¹H nuclear magnetic resonance spectrum of the non-deuterated analog, characteristic chemical shifts are observed for the methyl protons at 1.5-1.7 parts per million appearing as a doublet, and the chlorine-bearing methine proton at 4.4-4.6 parts per million appearing as a quartet [2]. However, in the deuterated compound, these signals are significantly attenuated or absent due to the replacement of hydrogen atoms with deuterium isotopes. The residual proton signals, if present due to incomplete deuteration, would exhibit altered coupling patterns due to the different magnetic properties of deuterium nuclei compared to protons.
The ¹³C nuclear magnetic resonance spectrum reveals distinctive features characteristic of acyl chloride functional groups and deuterium isotope effects [3]. The carbonyl carbon resonance appears in the characteristic range of 170-180 parts per million, consistent with acyl chloride carbonyls which are deshielded compared to other carbonyl-containing compounds [3]. The chlorine-bearing carbon exhibits a chemical shift around 50-55 parts per million, while the methyl carbon resonates at approximately 20-25 parts per million [2].
Deuterium isotope effects manifest as characteristic changes in the ¹³C nuclear magnetic resonance spectrum [4] [5]. The carbon atoms directly bonded to deuterium experience secondary isotope effects, resulting in upfield shifts of 0.1-0.5 parts per million compared to their protiated analogs [5]. Additionally, the coupling patterns are altered due to the deuterium-carbon scalar coupling, with J(C-D) coupling constants typically ranging from 20-22 hertz [6].
The ²H nuclear magnetic resonance spectrum provides direct evidence for the deuterium incorporation and its molecular environment [7] [8]. The deuterated methyl group (CD₃) appears as a septet centered around 1.5-1.7 parts per million with a coupling constant of approximately 20 hertz to the adjacent deuterated carbon [6]. The deuterium on the chlorine-bearing carbon (CDCl) resonates as a quartet at 4.4-4.6 parts per million, reflecting the coupling to the three deuterium nuclei of the adjacent CD₃ group [8].
The deuterium nuclear magnetic resonance technique serves as a powerful tool for confirming the site-specific deuteration and determining the deuterium incorporation efficiency, which is reported to be 98 atom percent for this compound [1].
The infrared spectroscopic analysis of (+/-)-2-chloropropionyl-2,3,3,3-d4 chloride reveals characteristic vibrational modes associated with acyl halide functional groups and the effects of deuterium substitution on molecular vibrations [9] [10].
The most prominent feature in the infrared spectrum is the carbonyl (C=O) stretching vibration, which appears at characteristically high frequencies of 1800-1820 cm⁻¹ for saturated acyl chlorides [9] [10] [11]. This frequency is significantly higher than that observed for aldehydes (1730 cm⁻¹), ketones (1715 cm⁻¹), or carboxylic acids (1710 cm⁻¹) due to the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon [10] [12]. The inductive withdrawal of electron density shortens the C=O bond, thereby raising its stretching frequency [10].
The carbonyl stretching vibration exhibits very strong intensity due to the large dipole moment change during the vibrational motion [13]. The highly polar nature of the carbonyl bond, resulting from the large electronegativity difference between carbon and oxygen, creates a substantial change in dipole moment with respect to bond length (dμ/dx), leading to intense infrared absorption [13].
The alkyl C-H stretching vibrations in the non-deuterated regions appear in the range of 2960-2980 cm⁻¹ (asymmetric stretch) and 2870-2890 cm⁻¹ (symmetric stretch) [14] [15]. However, the deuterated analog exhibits significantly altered vibrational characteristics due to the isotope effect on vibrational frequencies.
The C-D stretching vibrations occur at substantially lower frequencies, typically in the range of 2100-2300 cm⁻¹ [16]. This downward shift results from the primary isotope effect, where the increased mass of deuterium compared to hydrogen leads to a reduction in vibrational frequency by approximately a factor of √2 (1.41), corresponding to the square root of the mass ratio [17] [16].
The C-Cl stretching vibrations are observed in the fingerprint region at 600-800 cm⁻¹ [18] [15]. These vibrations are generally of medium intensity and can be complicated by the presence of multiple absorption bands in this region. The terminal alkyl halide C-H wagging motion of the CHCl group appears in the range of 1300-1150 cm⁻¹ [18].
The incorporation of deuterium atoms introduces significant changes in the vibrational spectrum due to both primary and secondary isotope effects [16]. Primary isotope effects directly affect the vibrational frequencies of bonds involving deuterium, while secondary isotope effects influence neighboring bond vibrations through changes in molecular geometry and electronic distribution [4] [19].
The mass spectral analysis of (+/-)-2-chloropropionyl-2,3,3,3-d4 chloride reveals characteristic fragmentation patterns influenced by both the acyl chloride functional group and the deuterium isotope labeling [20] [21] [22].
The molecular ion peak appears at m/z 131 (corresponding to the deuterated molecular formula CD₃CD(Cl)COCl), though typically with low intensity as observed for most acyl chlorides [22] [23]. The molecular ion exhibits an isotope pattern due to the presence of chlorine atoms, with peaks at M+2 and M+4 corresponding to the ³⁷Cl isotope contributions [24] [25].
The mass spectrum exhibits several characteristic fragmentation pathways typical of acyl chlorides [20] [26] [21]. The base peak typically appears at m/z 63, corresponding to the CD₂Cl⁺ fragment ion formed through α-cleavage adjacent to the carbonyl group [22]. This fragmentation is favored due to the formation of a resonance-stabilized acylium ion and the release of a stable neutral fragment.
Alpha-cleavage reactions dominate the fragmentation pattern, with loss of deuterium (M-D, m/z 126) and loss of the deuterated methyl group (M-CD₃, m/z 99) being prominent [20] [21]. The formation of the CD₃⁺ fragment ion at m/z 43 represents another significant fragmentation pathway through direct cleavage of the C-C bond adjacent to the carbonyl carbon.
Secondary fragmentation processes include the loss of CD₂Cl from the molecular ion, yielding a fragment at m/z 91 [26]. The formation of the HCO⁺ acylium ion at m/z 27 represents a characteristic fragmentation of carbonyl-containing compounds, though this appears with relatively low intensity [20] [21].
The deuterium labeling provides valuable information about fragmentation mechanisms, as the mass differences between deuterated and protiated fragments allow for the elucidation of specific bond-breaking processes [23]. The isotope effect on bond strengths may slightly alter the relative intensities of fragment ions compared to the non-deuterated analog [27].
The presence of two chlorine atoms in the molecule introduces additional complexity to the mass spectrum through chlorine isotope patterns [24] [25]. Each chlorine-containing fragment exhibits characteristic M+2 and M+4 peaks due to the natural isotope distribution of chlorine (75.8% ³⁵Cl, 24.2% ³⁷Cl), which can be used to confirm the number of chlorine atoms in specific fragment ions.
The conformational analysis of (+/-)-2-chloropropionyl-2,3,3,3-d4 chloride through computational modeling provides insights into the three-dimensional structure and preferred molecular geometries of this deuterated acyl chloride [28] [29] [30].
Computational studies utilizing density functional theory methods provide accurate geometric parameters and conformational preferences for acyl chloride compounds [29] [31]. The B3LYP hybrid functional with appropriate basis sets such as cc-pVDZ has been demonstrated to provide reliable geometries for small organic molecules containing heteroatoms [29]. These calculations reveal the preferred conformational arrangements around the C-C and C-COCl bonds.
The computational analysis indicates that acyl chlorides typically adopt conformations that minimize steric interactions while maximizing favorable electronic interactions [30]. The carbonyl group tends to adopt a planar geometry due to the sp² hybridization of the carbonyl carbon, while the alkyl substituents can adopt various rotational conformations around single bonds.
The incorporation of deuterium atoms introduces subtle but measurable changes in molecular geometry due to the different vibrational zero-point energies of C-D versus C-H bonds [5] [19]. Computational studies have shown that C-D bonds are approximately 0.005-0.01 Å shorter than corresponding C-H bonds due to the reduced vibrational amplitude of the heavier deuterium atom [5].
These geometric differences, while small, can influence the overall molecular conformation and may affect intermolecular interactions [4] [19]. The computational analysis reveals that deuterated methyl groups (CD₃) occupy slightly less steric space compared to their protiated counterparts (CH₃), leading to subtle changes in preferred conformational arrangements [5].
Density functional theory calculations provide detailed information about electronic properties including molecular orbital energies, charge distributions, and electrostatic potential surfaces [31]. These calculations reveal the electron-withdrawing effects of both chlorine substituents and their influence on the electronic structure of the carbonyl group.